Altohyrtin A
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Overview
Description
The compound “Altohyrtin A” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as models for understanding complex chemical systems.
Biology
In biology, these compounds may exhibit biological activity, such as antimicrobial or anticancer properties, making them potential candidates for drug development.
Medicine
In medicine, the compound’s biological activity can be harnessed for therapeutic purposes, such as targeting specific diseases or conditions.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of such a complex compound would involve its interaction with specific molecular targets, such as enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
8,12,45,46,47,48,50-Heptaoxaheptacyclo(39.3.1.1(1,5).1(9,13).1(15,19).1(25,29).1(29,33))pentacont-23-ene-7,35-dione: A similar compound with slight variations in functional groups.
3,37-bis(acetyloxy)-11-(7-chloro-4-hydroxy-2-methylene-5,7-octadienyl): Another related compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of rings, functional groups, and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
148179-94-6 |
---|---|
Molecular Formula |
C63H95ClO21 |
Molecular Weight |
1223.9 g/mol |
IUPAC Name |
[37-acetyloxy-11-[(5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,47-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,48,49,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |
InChI |
InChI=1S/C63H95ClO21/c1-33(19-43(67)18-17-35(3)64)20-53-55(72)58-80-54(71)26-46-24-48(77-40(8)65)30-62(83-46)32-60(10,74)28-49(84-62)21-34(2)36(4)56(78-41(9)66)38(6)50(69)25-45-23-47(76-11)29-61(82-45)27-44(68)22-42(39(61)7)15-13-12-14-16-52-37(5)51(70)31-63(75,85-52)57(73)59(79-53)81-58/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13?,18-17+ |
InChI Key |
OBLCEVLAQAFINR-CMVVSLHSSA-N |
SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Isomeric SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(/C=C/C(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Canonical SMILES |
CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Synonyms |
altohyrtin A spongistatin 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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